2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the benzoxazole-thioether intermediate with 4-ethoxy-2-nitroaniline in the presence of an acylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound could be used in the development of novel materials with specific optical or electronic properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-aminophenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)propionamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15N3O5S/c1-2-24-11-7-8-12(14(9-11)20(22)23)18-16(21)10-26-17-19-13-5-3-4-6-15(13)25-17/h3-9H,2,10H2,1H3,(H,18,21) |
InChI Key |
PYCVWNLIILZSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
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